Cas no 1806016-52-3 (Ethyl 3-methoxy-5-(trifluoromethoxy)-6-(trifluoromethyl)pyridine-2-carboxylate)
Ethyl 3-methoxy-5-(trifluoromethoxy)-6-(trifluoromethyl)pyridine-2-carboxylate Chemical and Physical Properties
Names and Identifiers
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- Ethyl 3-methoxy-5-(trifluoromethoxy)-6-(trifluoromethyl)pyridine-2-carboxylate
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- Inchi: 1S/C11H9F6NO4/c1-3-21-9(19)7-5(20-2)4-6(22-11(15,16)17)8(18-7)10(12,13)14/h4H,3H2,1-2H3
- InChI Key: WFPVEYTVEKRLBK-UHFFFAOYSA-N
- SMILES: FC(C1C(=CC(=C(C(=O)OCC)N=1)OC)OC(F)(F)F)(F)F
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 11
- Heavy Atom Count: 22
- Rotatable Bond Count: 5
- Complexity: 386
- XLogP3: 3.5
- Topological Polar Surface Area: 57.6
Ethyl 3-methoxy-5-(trifluoromethoxy)-6-(trifluoromethyl)pyridine-2-carboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029085198-1g |
Ethyl 3-methoxy-5-(trifluoromethoxy)-6-(trifluoromethyl)pyridine-2-carboxylate |
1806016-52-3 | 97% | 1g |
$1,490.00 | 2022-04-01 |
Ethyl 3-methoxy-5-(trifluoromethoxy)-6-(trifluoromethyl)pyridine-2-carboxylate Related Literature
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Bo Cao,Yin Wei Chem. Commun., 2018,54, 2870-2873
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Xiang Liu,Qian Sun,A. B. Djurišić,Maohai Xie,Baohu Dai,Jinyao Tang,Charles Surya,Changzhong Liao,Kaimin Shih RSC Adv., 2015,5, 100783-100789
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Michael Kappl,Paul M. Young,Daniela Traini,Sanyog Jain RSC Adv., 2016,6, 25789-25798
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Haitao Li,Yu Pan,Zhizhi Wang,Shan Chen,Ruixin Guo,Jianqiu Chen RSC Adv., 2015,5, 100775-100782
Additional information on Ethyl 3-methoxy-5-(trifluoromethoxy)-6-(trifluoromethyl)pyridine-2-carboxylate
Ethyl 3-methoxy-5-(trifluoromethoxy)-6-(trifluoromethyl)pyridine-2-carboxylate (CAS No. 1806016-52-3): A Comprehensive Overview
Ethyl 3-methoxy-5-(trifluoromethoxy)-6-(trifluoromethyl)pyridine-2-carboxylate, identified by its CAS number 1806016-52-3, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the pyridine class of heterocyclic aromatic compounds, characterized by a nitrogen atom embedded within a six-membered ring structure. The presence of multiple fluorine atoms and methoxy groups in its molecular framework imparts unique electronic and steric properties, making it a valuable candidate for various synthetic applications.
The structural configuration of Ethyl 3-methoxy-5-(trifluoromethoxy)-6-(trifluoromethyl)pyridine-2-carboxylate is highly intricate, featuring a pyridine core substituted with 3-methoxy, 5-(trifluoromethoxy), and 6-(trifluoromethyl) groups, in addition to a carboxylate ester at the 2-position. This particular arrangement not only enhances the compound's solubility in polar solvents but also influences its reactivity and interaction with biological targets. The trifluoromethyl group, in particular, is well-known for its ability to modulate metabolic stability and binding affinity, which are critical factors in drug design.
In recent years, there has been a surge in research focusing on fluorinated pyridines due to their promising pharmacological properties. These compounds have been extensively explored for their potential applications in the development of novel therapeutic agents. For instance, studies have demonstrated that fluorinated pyridines can act as key pharmacophores in the design of kinase inhibitors, which are widely used in the treatment of cancer and inflammatory diseases. The electron-withdrawing nature of fluorine atoms can enhance the binding affinity of these compounds to their target enzymes, leading to more efficient therapeutic outcomes.
Ethyl 3-methoxy-5-(trifluoromethoxy)-6-(trifluoromethyl)pyridine-2-carboxylate has been investigated for its role as an intermediate in the synthesis of more complex molecules. Its versatile structure allows for further functionalization, enabling chemists to explore diverse chemical pathways. One notable application has been its use in the preparation of fluorinated pyridine-based ligands for receptor binding studies. These ligands have shown promise in targeting specific neurotransmitter receptors, which could lead to new treatments for neurological disorders.
The compound's unique electronic properties also make it an attractive candidate for materials science applications. Fluorinated pyridines have been utilized in the development of organic semiconductors and liquid crystal materials due to their ability to influence charge transport properties. This intersection of pharmaceutical chemistry and materials science highlights the broad utility of Ethyl 3-methoxy-5-(trifluoromethoxy)-6-(trifluoromethyl)pyridine-2-carboxylate.
Recent advancements in computational chemistry have further enhanced our understanding of this compound's behavior. Molecular modeling studies have revealed insights into its interactions with biological targets, providing a foundation for rational drug design. These simulations have been instrumental in predicting binding affinities and optimizing molecular structures for improved efficacy. The integration of experimental data with computational techniques has been pivotal in advancing the field of medicinal chemistry.
The synthesis of Ethyl 3-methoxy-5-(trifluoromethoxy)-6-(trifluoromethyl)pyridine-2-carboxylate involves multi-step organic reactions that require precise control over reaction conditions. Advanced synthetic methodologies, such as palladium-catalyzed cross-coupling reactions and fluorination techniques, have been employed to achieve high yields and purity. These synthetic strategies underscore the importance of innovation in chemical synthesis for developing novel pharmaceuticals.
The safety profile of Ethyl 3-methoxy-5-(trifluoromethoxy)-6-(trifluoromethyl)pyridine-2-carboxylate has been thoroughly evaluated through various toxicological studies. Preliminary findings suggest that it exhibits low toxicity at moderate concentrations, making it suitable for further biological testing. However, as with any chemical compound, comprehensive safety assessments are essential before its application in pharmaceutical formulations.
In conclusion, Ethyl 3-methoxy-5-(trifluoromethoxy)-6-(trifluoromethyl)pyridine-2-carboxylate (CAS No. 1806016-52-3) is a multifaceted compound with significant potential in pharmaceutical research and development. Its unique structural features and diverse applications make it a valuable asset for chemists and biologists alike. As research continues to uncover new therapeutic possibilities, this compound is poised to play a crucial role in advancing medical science.
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